molecular formula C10H9N3O2 B2870281 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1369510-36-0

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2870281
CAS No.: 1369510-36-0
M. Wt: 203.201
InChI Key: AIKHYANXMBKVAQ-UHFFFAOYSA-N
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Description

Introduction to 2-[(1H-1,2,3-Triazol-1-yl)methyl]benzoic Acid in Research Context

Historical Development and Research Evolution

The synthesis of triazole-benzoic acid hybrids traces back to early efforts in click chemistry, where copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled efficient triazole formation. A pivotal advancement occurred in 2019 with the development of a four-step synthesis for 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives, starting from 1-fluoro-2-nitrobenzene. This method introduced triazole rings via N²-arylation, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation, achieving scalability and selectivity previously unattainable.

By 2021, research expanded into biological evaluations. Studies demonstrated that 4-(1H-triazol-1-yl)benzoic acid hybrids exhibited potent antioxidant activity, with compound 1 achieving 89.95% DPPH radical scavenging at 100 µg/mL. Parallel work on 1,2,4-triazole benzoic acid derivatives revealed IC~50~ values of 15.6–23.9 µM against cancer cells, showcasing their therapeutic potential. The evolution from synthetic curiosity to bioactive agent underscores the compound’s growing importance.

Table 1: Key Milestones in Triazole-Benzoic Acid Research

Year Development Significance
2019 Scalable synthesis via N²-arylation and Grignard carboxylation Enabled gram-scale production
2021 Identification of antioxidant activity in 4-(1H-triazol-1-yl)benzoic acids Expanded applications to oxidative stress models
2021 Anticancer evaluation of 1,2,4-triazole benzoic acid hybrids Demonstrated selectivity for cancer cells

Significance in Heterocyclic Chemistry

The 1,2,3-triazole ring contributes three nitrogen atoms, creating a polarized electronic structure that enhances hydrogen bonding and dipole interactions. When fused with a benzoic acid group, the resulting hybrid gains bifunctional reactivity:

  • Carboxylic acid moiety : Participates in salt formation, esterification, and amide coupling.
  • Triazole ring : Acts as a hydrogen bond acceptor and coordinates with transition metals (e.g., Cu²⁺, Zn²⁺).

This dual functionality enables applications in:

  • Metal-organic frameworks (MOFs) : Triazole-benzoic acids serve as linkers for porous materials with high thermal stability.
  • Enzyme inhibition : The triazole ring mimics peptide bonds, interfering with protease active sites.

Electronic Properties :

  • HOMO-LUMO gap: ~5.2 eV (calculated for analogs)
  • Dipole moment: ~4.8 Debye (triazole ring contribution)

Position within Triazole-Benzoic Acid Research Landscape

Structurally, this compound differs from analogs by a methylene bridge between the triazole and benzene ring, enhancing conformational flexibility. Comparative studies reveal:

Table 2: Structural and Functional Comparison of Triazole-Benzoic Acid Derivatives

Compound Substituent Key Activity Reference
2-(1H-1,2,3-Triazol-1-yl)benzoic acid Direct triazole attachment Antimicrobial
4-(1H-1,2,4-Triazol-1-yl)benzoic acid 1,2,4-Triazole isomer Anticancer (IC~50~ 15.6 µM)
This compound Methylene spacer Enhanced solubility and ligand flexibility

The methylene bridge in the target compound reduces steric hindrance, allowing better accommodation in enzyme pockets compared to directly linked analogs. This structural feature has been exploited in:

  • Antioxidant design : Improved radical scavenging via stabilized electron delocalization.
  • Drug delivery systems : Functionalization of nanoparticles through carboxylate groups.

Current Research Challenges and Opportunities

Challenges:
  • Synthetic Complexity : Multi-step sequences (e.g., Grignard reactions, Sandmeyer iodination) limit yield scalability.
  • Mechanistic Uncertainty : Poor understanding of triazole’s role in bioactivity beyond hydrogen bonding.
  • Structural Optimization : Balancing lipophilicity (LogP ~0.3–2.1) and aqueous solubility for drug development.
Opportunities:
  • Computational Modeling : Density functional theory (DFT) studies predict antioxidant mechanisms (HAT, SETPT, SPLET) with 85% accuracy versus experimental data.
  • Hybrid Materials : Incorporating triazole-benzoic acids into polymers for pH-responsive drug release.
  • Targeted Therapies : Exploiting overexpression of carboxylate transporters in cancer cells for selective uptake.

Emerging Trends :

  • Photoactive derivatives : Introducing nitro groups (λ~max~ 320–400 nm) for photodynamic therapy.
  • Bioconjugation : Attaching triazole-benzoic acids to antibodies via NHS ester chemistry.

Properties

IUPAC Name

2-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKHYANXMBKVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high yield and selectivity. The reaction involves the following steps :

  • Preparation of the azide precursor.
  • Reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst.
  • Formation of the 1,2,3-triazole ring.

Industrial Production Methods

For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole under specific conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol. It consists of a benzoic acid component linked to a triazole ring by a methylene bridge. The presence of both triazole and benzoic acid functionalities suggests uses in medicinal chemistry and potential biological activities, especially as an intermediate in the synthesis of pharmaceutical compounds.

Note: The search results contain information on 1,2,3-triazoles and benzotriazoles in general, and not specifically on this compound. Information on similar compounds is included to provide a broader understanding of the applications of this compound.

Scientific Applications

This compound hydrochloride has applications in diverse scientific fields.

Polymer Chemistry

  • Application: 1,2,3-triazole derivatives are used in the synthesis of poly(N-vinylpyrrolidone)s.
  • Method: This involves the reaction of a 2,6-bis (1-butyl-1H- [1,2,3]triazol-4-yl)-pyridin-4-yl]-methanol with 4-cyano-4-isopropoxythiocarbonylsulfanyl-4-methyl-butyric acid to obtain a BTP-functionalized xanthate.
  • Outcome: The self-assembled nanoobjects in aqueous suspension displayed different photoluminescent behavior, depending on the types of metal ions.

Pharmaceutical Industry and Academics

  • Application: 1,2,3-triazoles have uses in synthetic organic chemistry, drug discovery, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging, and materials chemistry.
  • Method: The methods of application involve the use of ‘click’ chemistry through ruthenium- or copper-catalysis between azides and terminal alkynes by cycloaddition reactions.
  • Outcome: 1,2,3-triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc.

Medicinal Chemistry

  • Application: 1,2,3-triazole analogs have been synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity.
  • Method: The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material.
  • Outcome: The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme.

Industrial Chemistry

  • Application: 1,2,3-triazole molecules are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors.
  • Outcome: These compounds have shown superior carbonic anhydrase inhibitors.

Potential Biological Activities

Compounds containing triazole rings are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Triazoles have been shown to inhibit enzymes involved in cell proliferation and survival pathways, making them potential candidates for cancer therapeutics.

Antibacterial and Antifungal Activity

H-Benzotriazol-1-yl(2-hydroxy-5-[( E)phenyldiazenyl]phenyl)methanone derivatives showed good to moderate antibacterial and antifungal activity .

  • 5-halogenomethylsulfonyl-benzotriazoles and benzimidazole also exhibited significant antibacterial activity .
  • Derivatives bearing electron withdrawing substituents as F, Cl, Br, and NO2 on side benzene phenyl groups can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as Candida albicans and Aspergillus niger growth .

Anti-trypanosomal Activity

  • N-benzenesulfonylbenzotriazole has demonstrated an in vitro growth inhibitory dose-dependent activity against epimastigotes of the protozoan parasite Trypanosoma cruzi .

Anticancer Activity

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis and showed very weak cytotoxic effects toward normal cells .

Other applications

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which is crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid are influenced by substituent patterns, triazole regiochemistry, and substitution positions on the benzene ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS Number Substituents/Modifications Key Properties/Activities Reference
This compound Not explicitly provided Ortho-substituted triazole, methyl linker Carbonic anhydrase-II inhibition (hypothetical)
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid 1149352-55-5 Methyl group at C5, ortho-triazole Enhanced lipophilicity (predicted)
2-(1H-1,2,3-Triazol-1-yl)benzoic acid 41498-10-6 Direct triazole attachment (no methyl linker) Reduced steric hindrance
2-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid 876718-01-3 1,2,4-Triazole isomer Altered hydrogen-bonding potential
3-[(1H-1,2,3-Triazol-1-yl)methyl]benzoic acid 1955554-93-4 Meta-substituted triazole Distinct spatial orientation for target binding
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid 1293284-55-5 Methoxy at C5, 2H-triazole tautomer Improved solubility (methoxy group)

Key Observations

Substituent Position and Bioactivity: The ortho-substituted triazole in the parent compound may enhance steric interactions with enzyme active sites (e.g., carbonic anhydrase-II), as seen in structurally related inhibitors . 5-Methyl substitution (CAS 1149352-55-5) increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Triazole Regiochemistry: The 1,2,4-triazole isomer (CAS 876718-01-3) lacks the hydrogen-bond donor capability of the 1,2,3-triazole’s N-H proton, altering its interaction profile with biological targets .

Synthetic Efficiency :

  • Microwave-assisted synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives (e.g., N-phenylbenzamides) demonstrates reduced reaction times (<1 hour) and higher yields (>90%) compared to conventional methods .

Detailed Research Findings

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., CAS 1293284-55-5) show improved aqueous solubility due to the polar methoxy group, whereas methyl or halogen substituents enhance logP values .
  • Crystallography : X-ray analyses of related triazole-benzoic acid hybrids (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) confirm planar triazole-benzene geometries, critical for π-π stacking interactions in solid-state formulations .

Biological Activity

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a chemical compound characterized by the presence of a benzoic acid moiety linked to a 1,2,3-triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The triazole ring is known for its stability and ability to form hydrogen bonds, making it an attractive target for drug design.

The biological activity of this compound is largely attributed to the triazole moiety. Compounds containing this structure can interact with various biological targets through the nitrogen atoms in the triazole ring. This interaction can lead to inhibition of key enzymes and modulation of biochemical pathways relevant to disease processes.

Biological Activities

The following table summarizes the reported biological activities of this compound and related compounds:

Activity Description Reference
AnticancerInduces apoptosis in MCF-7 and HCT-116 cell lines
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria
AntiviralPotential activity against viral infections (specific viruses not detailed)
Anti-inflammatoryModulates inflammatory pathways (exact mechanisms not fully elucidated)
AnticonvulsantSome derivatives show anticonvulsant properties

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Anticancer Activity : A study demonstrated that compounds with a similar structure inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis. This suggests that this compound may also possess similar properties due to its structural characteristics.
  • Antimicrobial Properties : Research has shown that triazole derivatives exhibit significant antibacterial activity against resistant strains such as MRSA. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition Studies : The interaction of triazole compounds with carbonic anhydrase-II has been documented, indicating potential applications in treating conditions related to enzyme dysregulation .

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